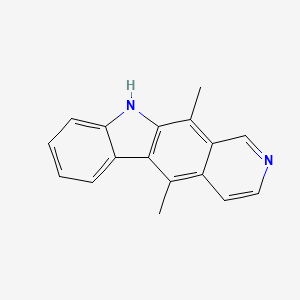

Isoellipticine

説明

特性

CAS番号 |

13799-49-0 |

|---|---|

分子式 |

C17H14N2 |

分子量 |

246.31 g/mol |

IUPAC名 |

5,11-dimethyl-10H-pyrido[3,4-b]carbazole |

InChI |

InChI=1S/C17H14N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 |

InChIキー |

JSYJDIUYIWEOMO-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4N3)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ellipticine vs. Isoellipticine

This compound Derivatives vs. Parent Compound

Derivatization at positions 7, 10, or 2 significantly modulates bioactivity:

- 7-Formyl-10-Methylthis compound: Induces ROS-mediated apoptosis in AML cells, reducing tumor burden in xenograft models .

- 10-Methylthis compound (31) : Retains antifungal activity (comparable to ellipticine) with reduced toxicity (22% viability loss vs. 40% for ellipticine derivatives) .

- C14/C18 Alkyl Salts : C14 chains enhance cytotoxicity (3% viability) but reduce pathogen inhibition, whereas C18 chains reverse this trend .

Mechanistic Insights from Molecular Studies

- MYLK4 Binding : Both ellipticine and this compound form hydrogen bonds with hinge-loop residue V183 and hydrophobic interactions with L112, V120, and I244. This compound’s shifted nitrogen orientation enhances interactions with G113 and M180, explaining its superior MYLK4 IC50 .

- Topoisomerase II Inhibition : Unlike ellipticine, this compound derivatives (e.g., 7-hydroxythis compound) show selective inhibition of topoisomerase IIα, correlating with G2/M cell cycle arrest .

準備方法

Four-Step Synthesis from Isoquinolin-5-ol

The most expedient route to this compound involves a four-step sequence starting from isoquinolin-5-ol (5 ). This method, reported by Naciuk et al., leverages [bis(trifluoroacetoxy)iodo]benzene (PIFA) and aniline to achieve regioselective substitution at the C7 position of isoquinolin-5,8-dione. The synthetic pathway proceeds as follows:

-

Oxidative Coupling : Treatment of 5 with PIFA in ethanol/THF generates an intermediate dione, which undergoes nucleophilic attack by aniline to yield compound 6 .

-

Pd-Catalyzed Cyclization : A palladium-catalyzed intramolecular coupling forms the B-ring of this compound quinone (4 ).

-

Reductive Alkylation : Sequential treatment with methyl lithium and sodium borohydride reduces the carbonyl groups, furnishing this compound (2 ) in 19% overall yield.

This route addresses historical challenges in regioselectivity, as earlier methods struggled with competing substitutions at C6 and C7 positions.

Palladium-Catalyzed Coupling Approaches

Oxidative Cyclization via Double C–H Activation

A five-step synthesis employing palladium catalysis was developed to construct the pyridocarbazole core. Key steps include:

-

Quinone Formation : Oxidation of a substituted isoquinoline with ceric ammonium nitrate (CAN) yields a quinone intermediate.

-

Double C–H Activation : Palladium acetate facilitates intramolecular oxidative cyclization, forming the B-ring through dual C–H bond functionalization.

-

Final Reduction : Sodium borohydride reduces the quinone to the corresponding dihydroxy compound, yielding this compound in 21–23% overall yield.

Direct C–H Arylation Strategy

An alternative palladium-mediated approach utilizes trichloroisocyanuric acid (TCCA) as an oxidant. This method bypasses the quinone intermediate, enabling direct arylation of the isoquinoline framework. The streamlined process reduces side reactions, achieving comparable yields to oxidative cyclization methods.

Radical-Mediated Synthesis via K₂S₂O₈

Regioselective ortho-Amination

A breakthrough in this compound synthesis involves potassium persulfate (K₂S₂O₈)-mediated radical reactions. This method addresses the persistent issue of C6 vs. C7 selectivity:

-

Radical Generation : Photochemical or thermal cleavage of K₂S₂O₈ produces sulfate radicals, which abstract hydrogen from isoquinolin-5-ol (5 ), forming a carbon-centered radical.

-

Aniline Incorporation : Two successive aniline molecules add to the radical intermediate, culminating in p-iminoquinone (8 ) via a proposed radical chain mechanism.

-

Acid Hydrolysis and Cyclization : Glacial acetic acid hydrolyzes 8 to ellipticine quinone (3 ), which undergoes palladium-catalyzed cyclization and reductive alkylation to yield this compound.

Table 1: Optimization of K₂S₂O₈-Mediated Reaction Conditions

| Entry | Aniline (equiv.) | K₂S₂O₈ (equiv.) | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 3 | Dark, rt | 24 h | 0 |

| 2 | 10 | 3 | Reflux | 1 h | 10.2 |

| 3 | 10 | 6 | Reflux | 1 h | 19.2 |

Comparative Analysis of Methodologies

Yield and Step Efficiency

Mechanistic Considerations

Traditional routes rely on electrophilic aromatic substitution, whereas radical and palladium methods exploit modern C–H functionalization paradigms. The K₂S₂O₈-mediated pathway is particularly notable for its tolerance of electron-deficient aromatics.

Recent Advances and Derivative Syntheses

Q & A

Q. How can multi-omics integration clarify this compound’s off-target effects in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。